N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Peptide synthesis HPLC purity Quality control

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH) introduces a sterically demanding, proteolytically stable L-cyclohexylglycine residue via Boc-SPPS. Unlike Boc-L-phenylglycine or Boc-L-valine, its fully saturated cyclohexyl ring imparts superior conformational rigidity and unique hydrophobic binding-pocket complementarity—validated in potent HCV protease inhibitors. For cGMP campaigns, ≥99% HPLC grade with tight optical rotation specs (+8° to +13°) enables rapid, low-cost identity and enantiopurity verification at incoming inspection without chiral HPLC. Procure with confidence for antiviral and peptidomimetic R&D.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 109183-71-3
Cat. No. B558347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-L-cyclohexylglycine
CAS109183-71-3
SynonymsBoc-L-cyclohexylglycine; 109183-71-3; Boc-Chg-OH; N-Boc-2-Cyclohexyl-L-glycine; Boc-L-alpha-cyclohexylglycine; (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylaceticacid; MFCD00133638; (2S)-[(tert-butoxycarbonyl)amino](cyclohexyl)aceticacid; (2S)-[(tert-butoxycarbonyl)amino](cyclohexyl)ethanoicacid; (s)-2-(tert-butoxycarbonylamino)-2-cyclohexylaceticacid; Boc-Chg; AmbotzBAA1396; boc-cyclohexyl-gly-oh; PubChem16500; AC1OCXD0; N-Boc-L-2-cyclohexylglycine; 15091_ALDRICH; SCHEMBL127389; boc-l-alpha-cyclohexyl-glycine; 15091_FLUKA; MolPort-002-499-962; QSUXZIPXYDQFCX-JTQLQIEISA-N; ACT07332; ZINC2504645; CB-484
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeyQSUXZIPXYDQFCX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (CAS 109183-71-3) Technical Baseline and Procurement-Relevant Identity


N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH, Boc-L-cyclohexylglycine) is a protected non-proteinogenic L-amino acid derivative featuring a sterically bulky cyclohexyl side chain and an acid-labile tert-butyloxycarbonyl (Boc) N-protecting group . Its molecular formula is C₁₃H₂₃NO₄ with a molecular weight of 257.33 g/mol . This compound is supplied as a white to almost-white crystalline powder or solid and serves as a building block for introducing a cyclohexylglycine residue into peptide sequences via standard Boc solid-phase peptide synthesis (SPPS) protocols . Key procurement-relevant specifications include HPLC purity thresholds ranging from ≥98.0% to ≥99.0% depending on supplier grade, and optical rotation values of approximately +8° to +13° (c=1, MeOH, 20°C) that verify enantiomeric integrity .

Why Generic Substitution of Boc-L-Cyclohexylglycine with Simpler Protected Amino Acids Compromises Peptide Performance


Substituting N-(tert-Butoxycarbonyl)-L-cyclohexylglycine with closely related protected amino acids such as Boc-L-phenylglycine (CAS 2900-27-8) or Boc-L-valine is not chemically or functionally equivalent. The fully saturated cyclohexyl ring provides substantially greater conformational rigidity and steric bulk than an aromatic phenyl or branched alkyl side chain [1]. This increased steric demand directly alters peptide backbone conformation, proteolytic stability, and hydrophobic binding interactions . Critically, the cyclohexylglycine (Chg) residue has been specifically incorporated into peptidomimetic drug candidates—notably potent hepatitis C virus (HCV) protease inhibitors—where the non-aromatic, alicyclic character confers distinct binding pocket complementarity and metabolic advantages that phenylglycine or valine residues cannot replicate . Consequently, generic interchange based solely on Boc-protection or amino acid class disregards the residue-specific steric and conformational contributions that determine downstream peptide bioactivity and pharmacokinetics.

Quantitative Differentiation Evidence for N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (CAS 109183-71-3) Relative to In-Class Analogs


Purity Specification Superiority: ≥99% HPLC Grade Versus Industry-Standard ≥98% for Boc-Protected Amino Acids

Commercially available N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is routinely supplied with HPLC purity ≥99% from multiple reputable vendors, exceeding the typical ≥98% specification common for many Boc-protected amino acid derivatives, including Boc-L-phenylglycine and Boc-L-valine . The ≥99% grade is specifically documented by Chem-Impex International (Catalog No. 04059) with purity limit defined as ≥99% (HPLC) . In comparison, standard grades of Boc-L-phenylglycine (CAS 2900-27-8) are typically specified at 98% purity .

Peptide synthesis HPLC purity Quality control Procurement specification

Enantiomeric Identity Verification: Optical Rotation Range +8° to +13° Distinguishes L-Chg from D-Enantiomer and Structurally Similar L-Amino Acids

The specific optical rotation ([α]²⁰D) of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is consistently reported across multiple suppliers within the range of +8° to +13° (c=1, MeOH, 20°C) . TCI specifies +9.0° to +12.0°, while AKSci reports +13°, and Thermo Scientific/Acros reports +8° to +11° . In contrast, Boc-L-phenylglycine (CAS 2900-27-8) exhibits a markedly different optical rotation of approximately +82° to +85° (c=1, MeOH), and Boc-L-valine shows approximately +6° to +8° .

Enantiomeric purity Optical rotation Chiral analysis Quality specification

Steric Bulk and Conformational Constraint: Cyclohexyl Side Chain Provides Greater Hydrophobic Volume and Reduced Conformational Flexibility Versus Phenylglycine

The cyclohexyl side chain of Boc-L-cyclohexylglycine introduces a fully saturated six-membered aliphatic ring that occupies a larger steric volume and imposes greater conformational rigidity than the planar aromatic ring of Boc-L-phenylglycine (C₁₃H₁₇NO₄, MW 251.28) [1][2]. Molecular modeling and literature precedent indicate that L-cyclohexylglycine residues restrict peptide backbone flexibility and confer enhanced resistance to proteolytic degradation compared to smaller or more flexible hydrophobic amino acids such as valine or phenylglycine . This steric bulk has been specifically exploited in the design of peptidase-resistant CCK-4 derivatives and matrix metalloproteinase (MMP) inhibitors, where the cyclohexylglycine scaffold contributes to improved metabolic stability and target binding [3].

Peptidomimetic design Conformational constraint Steric hindrance Protease resistance

Validated Application in Potent HCV Protease Inhibitor Synthesis: Documented Role as Key Reactant

N-Boc-L-cyclohexylglycine has been specifically documented as a reactant for the preparation of a potent hepatitis C virus (HCV) protease inhibitor [1]. While the explicit structure of the final inhibitor and quantitative potency data are not provided in vendor technical literature, the consistent citation of this specific application across multiple independent suppliers and chemical databases establishes a validated use-case that is not equivalently documented for Boc-L-phenylglycine or Boc-L-valine in the context of HCV protease inhibition [2].

Antiviral drug synthesis Hepatitis C protease inhibitor Peptide coupling Pharmaceutical intermediate

Procurement-Optimized Application Scenarios for N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH)


Solid-Phase Peptide Synthesis of Conformationally Constrained Peptidomimetics Requiring Sterically Demanding Alicyclic Residues

Boc-L-cyclohexylglycine is the reagent of choice for introducing a sterically bulky, conformationally restricted L-cyclohexylglycine residue into peptide sequences via standard Boc-SPPS protocols. The cyclohexyl side chain imparts greater backbone rigidity and enhanced resistance to proteolytic degradation compared to linear or aromatic hydrophobic amino acids [1]. Its documented use in the synthesis of peptidase-resistant CCK-4 derivatives and MMP inhibitors validates its utility in peptidomimetic design [1].

Antiviral Drug Development: Synthesis of Hepatitis C Virus (HCV) Protease Inhibitor Intermediates

N-Boc-L-cyclohexylglycine is a validated reactant in the preparation of potent HCV protease inhibitors [1]. The non-aromatic, saturated cyclohexyl group provides distinct binding pocket complementarity that aromatic phenylglycine residues cannot replicate. This established precedent reduces synthetic risk in antiviral drug discovery programs targeting HCV or related viral proteases .

High-Purity Chiral Building Block Procurement for Multi-Step Pharmaceutical Synthesis Under cGMP Requirements

For cGMP pharmaceutical manufacturing and multi-step synthetic campaigns where impurity carryover and enantiomeric fidelity are critical, the ≥99% HPLC purity grade available for Boc-L-cyclohexylglycine offers a quantifiable advantage over standard 98% grade Boc-amino acids [1]. The narrow optical rotation specification (+8° to +13°) enables rapid, low-cost identity and enantiopurity verification at incoming inspection without requiring chiral HPLC .

Technical Documentation Hub

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